molecular formula C9H11NS B3057527 3-(Thiolan-2-yl)pyridine CAS No. 82081-32-1

3-(Thiolan-2-yl)pyridine

Cat. No.: B3057527
CAS No.: 82081-32-1
M. Wt: 165.26 g/mol
InChI Key: UNDZTSGXNXEERW-UHFFFAOYSA-N
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Description

3-(Thiolan-2-yl)pyridine is a pyridine derivative featuring a tetrahydrothiophene (Thiolan) ring attached at the 3-position of the pyridine core. The Thiolan moiety introduces a sulfur-containing five-membered saturated ring, which may influence electronic properties, solubility, and bioactivity. Pyridine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents .

Properties

IUPAC Name

3-(thiolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDZTSGXNXEERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516133
Record name 3-(Thiolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82081-32-1
Record name 3-(Thiolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Thiolan-2-yl)pyridine, a compound characterized by its unique thiolane structure attached to a pyridine ring, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The chemical formula for this compound is C9H11NSC_9H_{11}NS, with a molecular weight of approximately 169.26 g/mol. The structure consists of a pyridine ring substituted with a thiolane group, which contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of pyridine and thiolane exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various compounds against a range of bacterial and fungal strains. The results demonstrated that certain derivatives showed notable inhibition zones and low minimum inhibitory concentrations (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundE. coli1550
Staphylococcus aureus1840
Candida albicans1260

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of pyridine derivatives were synthesized and evaluated for their ability to inhibit topoisomerase I and II, enzymes crucial for DNA replication. Some derivatives exhibited moderate to significant inhibitory activity against these enzymes, suggesting potential as anticancer agents .

Case Study: Topoisomerase Inhibition

In one study, compounds derived from pyridine structures were tested for their cytotoxicity against various human cancer cell lines. The results indicated that specific modifications to the thiolane group enhanced the compounds' efficacy in inhibiting cancer cell proliferation.

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. The ability to scavenge free radicals is critical in combating oxidative stress-related diseases. Assays such as DPPH radical scavenging have demonstrated that certain derivatives possess significant antioxidant activity .

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Scavenging (%)IC50 (µg/mL)
This compound7025

Computational Studies

Molecular docking studies have been employed to understand the binding interactions between this compound derivatives and biological targets. These studies help elucidate the mechanisms behind the observed biological activities and guide further structural modifications for enhanced efficacy .

Comparison with Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Structural Features :

  • A piperidine (six-membered nitrogen ring) is connected via a methoxy linker to the pyridine’s 3-position.
  • Key Differences : The substituent is a nitrogen-containing saturated ring vs. Thiolan’s sulfur ring. The methoxy linker adds flexibility compared to the direct Thiolan attachment.

Physicochemical Properties :

  • Higher molecular weight (~350–400 g/mol) due to the piperidine-methoxy group.

Table 1: Key Data for 3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Property Value/Observation Reference
Enzyme Inhibition (K_i) 29 nM (LSD1)
Selectivity (MAO-A/B) >160-fold
Antiproliferative EC50 280 nM (cancer cells)

2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

Structural Features :

  • A thioether (-S-) links an acetamide group to a cyano- and styryl-substituted pyridine.
  • Key Differences: The sulfur is part of a thioether linker rather than a saturated Thiolan ring.

Thieno[3,2-b]pyridine Derivatives

Structural Features :

  • Fused thiophene-pyridine core (e.g., 7-chloro-2-[5-(1,3-dioxolan-2-yl)-2-pyridinyl]-thieno[3,2-b]pyridine) .
  • Key Differences: Sulfur is integrated into the aromatic system, unlike the non-aromatic Thiolan group.

Potential Applications:

  • Thienopyridines are investigated in anticancer and antiviral research due to their electron-rich aromatic systems. No direct activity data are provided, but the chlorine substituent may enhance electrophilic reactivity.

Table 3: Electronic Properties Comparison

Compound Aromatic System Sulfur Role Molecular Weight (g/mol)
3-(Thiolan-2-yl)pyridine Pyridine + saturated S-ring Non-aromatic sulfur ~179 (estimated)
Thieno[3,2-b]pyridine Fused thiophene-pyridine Aromatic sulfur 318.78

Halogenated Pyridine Derivatives (e.g., 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol)

Structural Features :

  • Halogens (Cl, I) and propargyl alcohol substituents at the 3-position .
  • Key Differences : Electron-withdrawing halogens and terminal alkyne groups contrast with Thiolan’s electron-rich sulfur ring.

Physicochemical Impact :

  • Propargyl alcohol introduces hydrogen-bonding capacity, differing from Thiolan’s hydrophobic character.

Table 4: Substituent Effects on Properties

Substituent Electronic Effect Bioactivity Implications
Thiolan (tetrahydrothiophene) Electron-rich sulfur Possible hydrophobic binding
Chlorine/Iodine Electron-withdrawing Enhanced reactivity, lipophilicity
Piperidine-methoxy Basic nitrogen, polar Enzyme active-site interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Thiolan-2-yl)pyridine
Reactant of Route 2
3-(Thiolan-2-yl)pyridine

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